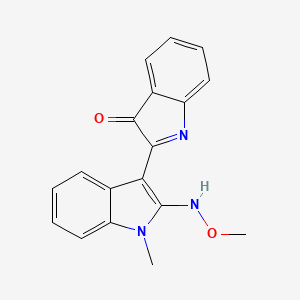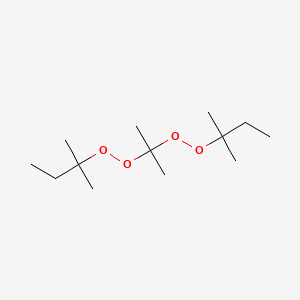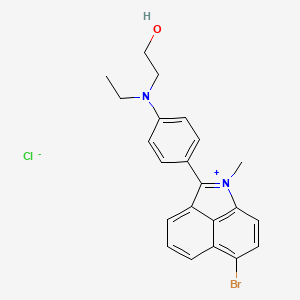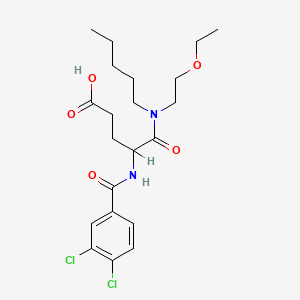
(+-)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorobenzoyl group, an ethoxyethyl group, and a pentylamino group, making it a versatile molecule for chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid typically involves multiple steps:
Formation of 3,4-Dichlorobenzoyl Chloride: This is achieved by reacting 3,4-dichlorobenzonitrile with thionyl chloride.
Amidation Reaction: The 3,4-dichlorobenzoyl chloride is then reacted with an appropriate amine to form the dichlorobenzamide intermediate.
Addition of Ethoxyethyl Group: The intermediate undergoes further reaction with 2-ethoxyethylamine.
Final Coupling: The final step involves coupling the intermediate with a pentylamine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl and pentylamino groups.
Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid moiety.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor in enzymatic studies.
Protein Binding: Studying interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Research: Investigating its effects on various biological pathways.
Industry
Material Science:
Agriculture: Use as a precursor for agrochemicals.
作用机制
The mechanism of action of (±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group may interact with enzymes or receptors, altering their activity. The ethoxyethyl and pentylamino groups can enhance binding affinity and specificity, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzamide Derivatives: These compounds share the dichlorobenzoyl group and exhibit similar chemical properties.
4,4’-Dichlorobenzophenone: Another dichlorobenzoyl-containing compound with different applications.
3-Amino-2,5-dichlorobenzoic acid: Similar in structure but with different functional groups.
Uniqueness
(±)-4-((3,4-Dichlorobenzoyl)amino)-5-((2-ethoxyethyl)pentylamino)-5-oxopentanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications.
属性
CAS 编号 |
111106-11-7 |
|---|---|
分子式 |
C21H30Cl2N2O5 |
分子量 |
461.4 g/mol |
IUPAC 名称 |
4-[(3,4-dichlorobenzoyl)amino]-5-[2-ethoxyethyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-5-6-11-25(12-13-30-4-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) |
InChI 键 |
ZRTWAJXAOFVPNN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CCOCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B15189152.png)
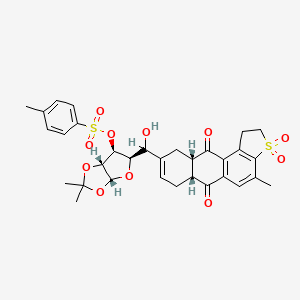
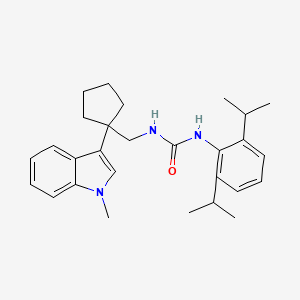

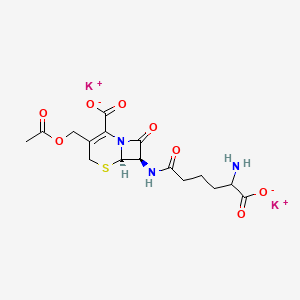

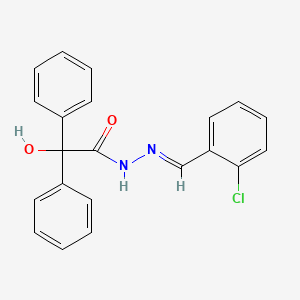

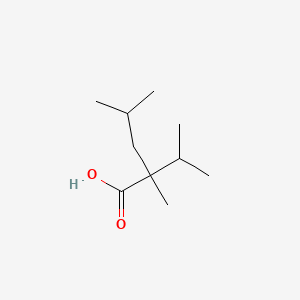
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
